molecular formula C5H5F6NO2 B7724366 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid CAS No. 759-12-6

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

Cat. No. B7724366
CAS RN: 759-12-6
M. Wt: 225.09 g/mol
InChI Key: KRNSHCKTGFAMPQ-UHFFFAOYSA-N
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Patent
US07550629B2

Procedure details

A solution of 4,4,4,4′,4′,4′-hexafluoro-dl-valine (2.00 g, 8.89 mmol) in CH2Cl2:MeOH (4:1, 50 mL) was stirred under nitrogen at 0° C. TMS diazomethane (5.33 mL, 2.0 M in hexane) was added dropwise and the resulting solution stirred for 4 hours at 25° C. After this time period, the reaction was complete by TLC (10% MeOH: chloroform). After concentration, the resulting residue (2.12 g, 99%) was used directly in the next reaction without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[CH:3]([C:9]([F:12])([F:11])[F:10])[CH:4]([C:6]([OH:8])=[O:7])[NH2:5].[Si](C=[N+]=[N-])(C)(C)[CH3:16].CO.C(Cl)(Cl)Cl>C(Cl)Cl.CO>[NH2:5][CH:4]([CH:3]([C:9]([F:11])([F:10])[F:12])[C:2]([F:13])([F:14])[F:1])[C:6]([O:8][CH3:16])=[O:7] |f:4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C(C(N)C(=O)O)C(F)(F)F)(F)F
Name
CH2Cl2 MeOH
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
Quantity
5.33 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting solution stirred for 4 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the resulting residue (2.12 g, 99%) was used directly in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC(C(=O)OC)C(C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.